Tetradecane-7,8-dione
Overview
Description
Tetradecane-7,8-dione is an organic compound with the molecular formula C14H26O2 It is a diketone, meaning it contains two ketone functional groups located at the 7th and 8th positions of the tetradecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecane-7,8-dione can be synthesized through several methods. One common approach involves the oxidation of tetradecane using strong oxidizing agents. Another method includes the reaction of tetradecane with diketene under controlled conditions to introduce the ketone groups at the desired positions .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale oxidation processes. These processes often utilize catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective formation of the diketone .
Chemical Reactions Analysis
Types of Reactions: Tetradecane-7,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The diketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of tetradecanoic acid.
Reduction: Formation of tetradecan-7-ol and tetradecan-8-ol.
Substitution: Formation of various substituted tetradecane derivatives.
Scientific Research Applications
Tetradecane-7,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tetradecane-7,8-dione involves its interaction with various molecular targets. The diketone groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. These interactions can lead to changes in cellular processes and biochemical reactions .
Comparison with Similar Compounds
Hexadecane-7,8-dione: Similar structure but with a longer carbon chain.
Dodecane-7,8-dione: Similar structure but with a shorter carbon chain.
Octadecane-7,8-dione: Similar structure but with an even longer carbon chain.
Uniqueness: Tetradecane-7,8-dione is unique due to its specific carbon chain length and the positioning of the diketone groups. This specific structure imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
tetradecane-7,8-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-5-7-9-11-13(15)14(16)12-10-8-6-4-2/h3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKKAJLPNIHYRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C(=O)CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285231 | |
Record name | tetradecane-7,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6305-47-1 | |
Record name | 7,8-Tetradecanedione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tetradecane-7,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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